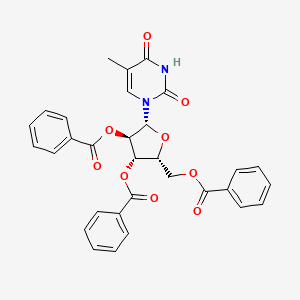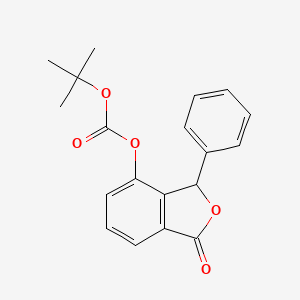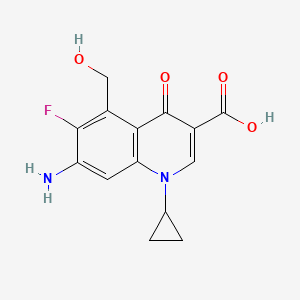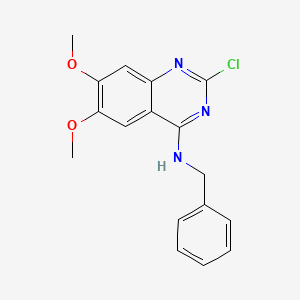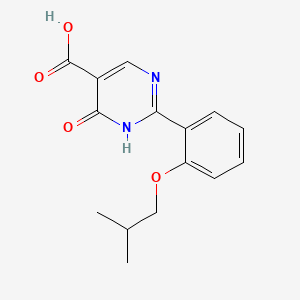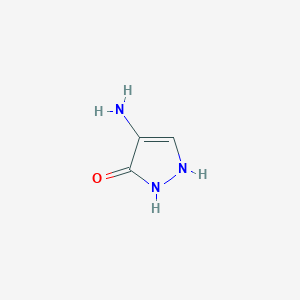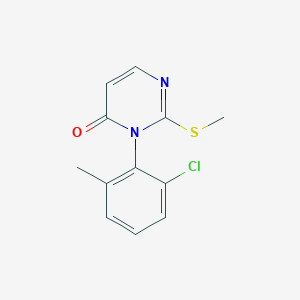
4-Chloro-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylbutanoic acid is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of butanoic acid, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the second position of the butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbutanoic acid can be achieved through several methods. One common approach involves the chlorination of 2-methylbutanoic acid. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of 2-methylbutanoic acid as a starting material, which is then subjected to halogenation using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agents and conditions employed.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Major Products Formed
Substitution: Formation of 4-hydroxy-2-methylbutanoic acid or 4-amino-2-methylbutanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of 4-chloro-2-methylbutanol or 2-methylbutane.
科学研究应用
4-Chloro-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the methyl group can influence the compound’s reactivity and binding affinity to these targets. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
相似化合物的比较
Similar Compounds
4-Chlorobutanoic acid: Lacks the methyl group at the second position, resulting in different chemical properties and reactivity.
2-Methylbutanoic acid: Lacks the chlorine atom, leading to different applications and biological activities.
4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxy group, making it structurally distinct and used primarily as a herbicide.
Uniqueness
4-Chloro-2-methylbutanoic acid is unique due to the combined presence of both a chlorine atom and a methyl group, which imparts specific chemical properties and reactivity
属性
IUPAC Name |
4-chloro-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACOJLDLXBNEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594999 |
Source


|
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672305-40-7 |
Source


|
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

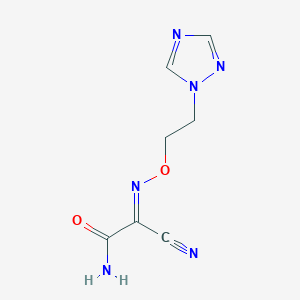
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
